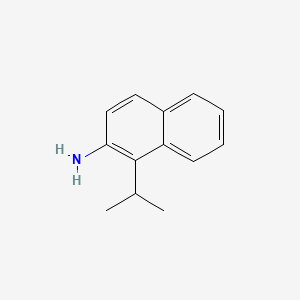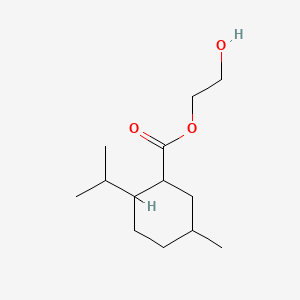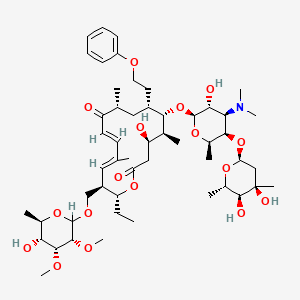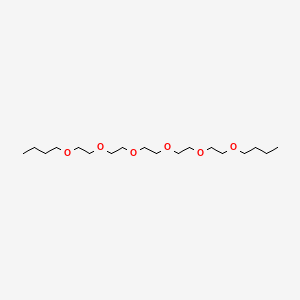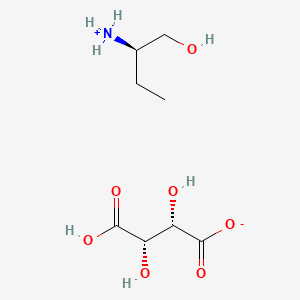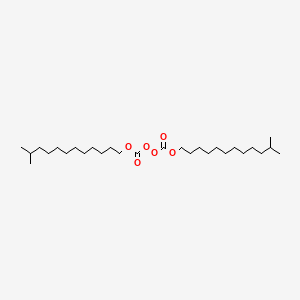
Diisotridecyl peroxydicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl peroxydicarbonate is an organic peroxide with the chemical formula C28H54O6. It is known for its strong oxidizing properties and is commonly used as an initiator in polymerization reactions. This compound is particularly valued in industrial applications due to its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require low temperatures to prevent premature decomposition of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of diisotridecyl peroxydicarbonate involves continuous processes where the reactants are carefully controlled to maintain the desired temperature and pressure. The use of stabilizers is common to ensure the safe handling and storage of the compound .
Chemical Reactions Analysis
Types of Reactions: Diisotridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can then participate in various polymerization reactions .
Common Reagents and Conditions: The decomposition of this compound is often triggered by heat or the presence of certain metals and amines. The reaction typically occurs at temperatures between 0-10°C, which can lead to explosive decomposition if not carefully controlled .
Major Products: The primary products of the decomposition of this compound are carbon dioxide and diisotridecyl alcohol. These products are formed as a result of the breakdown of the peroxide bond .
Scientific Research Applications
Diisotridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. Its ability to generate free radicals makes it an essential initiator for the polymerization of various monomers, including styrene, vinyl chloride, and acrylates . Additionally, it is used in the synthesis of high-performance polymers and resins, which are crucial in the manufacturing of advanced materials .
Its role in initiating polymerization reactions is also explored in the development of new biomaterials .
Mechanism of Action
The mechanism of action of diisotridecyl peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The decomposition process is highly exothermic and can be accelerated by the presence of certain metals and amines .
Comparison with Similar Compounds
Dipropyl peroxydicarbonate: Similar to diisotridecyl peroxydicarbonate, dipropyl peroxydicarbonate is used as a polymerization initiator.
Diisopropyl peroxydicarbonate: This compound is also used as a polymerization initiator but has a different structure and reactivity profile compared to this compound.
Uniqueness: this compound is unique due to its high molecular weight and specific decomposition temperature range. These properties make it particularly suitable for initiating polymerization reactions in specific industrial applications where controlled decomposition is crucial .
Properties
CAS No. |
82065-80-3 |
|---|---|
Molecular Formula |
C28H54O6 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
11-methyldodecoxycarbonyloxy 11-methyldodecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
InChI Key |
QYLYCIMKTCNLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
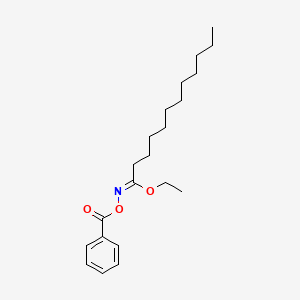
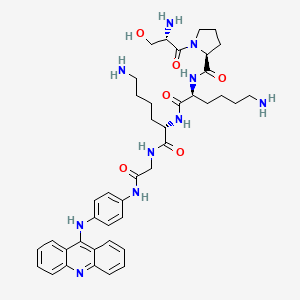


![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
